molecular formula C14H17N3O B6577641 N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide CAS No. 1210332-19-6

N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide

Cat. No.: B6577641
CAS No.: 1210332-19-6
M. Wt: 243.30 g/mol
InChI Key: RBFUNSYPNGNQMU-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclocondensation process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyrazole derivatives, oxidized forms, and reduced amides .

Scientific Research Applications

N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • **N-[4-(benzyloxy)phenyl]-1H-pyrazol-3-yl]phenylacetamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)phenylacetamide

Comparison: N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-3-4-14(18)16-12-7-5-11(6-8-12)13-9-10-15-17-13/h5-10H,2-4H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFUNSYPNGNQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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